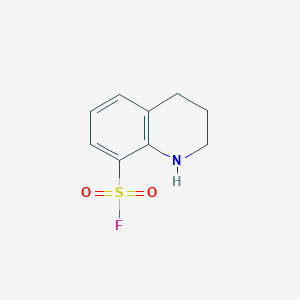

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a subject of interest in the scientific community . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

科学的研究の応用

Fluorination Techniques and Applications

- Enhanced Fluorination Methods : Microwave irradiation has been utilized to fluorinate 2-chloro-3-formylquinolines, significantly reducing reaction times and improving yields. This method's efficiency highlights its potential in synthesizing biologically active compounds due to the increased lipid solubility imparted by fluorine incorporation into organic molecules (Kidwai, Sapra, & Bhushan, 1999).

Sensing and Detection

- Fluoride Sensing in Drinking Water : Lewis acidic stiborafluorenes have been synthesized for the fluorescence turn-on sensing of fluoride in drinking water, showcasing the importance of fluoride detection in various fields, including environmental monitoring and medical imaging (Hirai & Gabbaï, 2014).

Covalent Probe Design

- Targeting Protein Tyrosine Residues : Sulfonyl fluoride probes have been designed to specifically target tyrosine residues in protein binding sites, demonstrating their utility in molecular pharmacology and target validation (Hett et al., 2015).

Reaction Mechanisms and Catalysis

- Mechanistic Insights into Enzyme Inhibition : Studies on methanesulfonyl fluoride's interaction with acetylcholinesterase reveal insights into the enzyme's inhibition mechanism, contributing to our understanding of enzyme functionality and potential drug targets (Kitz & Wilson, 1963).

Synthesis of Sulfonyl Derivatives

- Innovative Synthetic Routes : Research into the synthesis of quinoline and isoquinoline sulfonyl derivatives highlights novel approaches to producing these important structures in medicinal chemistry, demonstrating broad applicability and scalability (Patel, Laha, & Moschitto, 2022).

Environmental Impacts and Applications

- Adsorption and Dissolution Studies : The kinetics of aluminum oxide dissolution in the presence of sulfonate ligands, including studies on competitive adsorption and pH influence, offer insights into environmental processes and pollution remediation strategies (Kraemer, Chiu, & Hering, 1998).

特性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYGAPMEIARIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)

![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)